molecular formula C13H9ClN2O4 B4210559 Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)- CAS No. 38880-98-7

Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)-

Cat. No.: B4210559
CAS No.: 38880-98-7
M. Wt: 292.67 g/mol
InChI Key: HAOQTJMFEWFNTH-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)- is an organic compound with the molecular formula C13H9ClN2O4. This compound is characterized by the presence of a benzamide core substituted with a chloro group, a hydroxy group, and a nitro group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)- typically involves the reaction of 2-chloroaniline with 2-hydroxy-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)- may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-(2-oxo-4-nitrophenyl)benzamide.

    Reduction: Formation of 2-chloro-N-(2-hydroxy-4-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy and nitro groups play a crucial role in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxy-5-nitrophenyl)benzamide
  • 2-chloro-N-(2-hydroxy-3-nitrophenyl)benzamide
  • 2-chloro-N-(2-hydroxy-4-aminophenyl)benzamide

Uniqueness

Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)- is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitro groups in the ortho and para positions relative to the amide group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

This detailed article provides a comprehensive overview of Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-4-2-1-3-9(10)13(18)15-11-6-5-8(16(19)20)7-12(11)17/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOQTJMFEWFNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407218
Record name Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38880-98-7
Record name Benzamide, 2-chloro-N-(2-hydroxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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